molecular formula C20H22N4O B6491978 1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1326866-61-8

1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6491978
CAS No.: 1326866-61-8
M. Wt: 334.4 g/mol
InChI Key: FZZPATZFOWYZJA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group and at position 4 with a carboxamide moiety. The carboxamide is further functionalized with a benzyl group bearing a 4-isopropyl (propan-2-yl) substituent . This structural motif is common in medicinal chemistry, where triazole rings serve as bioisosteres for amide or ester groups, enhancing metabolic stability and bioavailability . The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling via activation of the carboxylic acid with thionyl chloride and subsequent reaction with amines .

Properties

IUPAC Name

1-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14(2)17-8-6-16(7-9-17)12-21-20(25)19-13-24(23-22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZPATZFOWYZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Triazole Substituent (Position 1) Carboxamide Substituent Molecular Weight Key Features Reference
1-(4-Methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide (Target Compound) 4-Methylphenyl [4-(Propan-2-yl)phenyl]methyl 360.43 g/mol Enhanced lipophilicity due to isopropyl group; potential kinase inhibition
N-(4-Acetamidophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl 4-Acetamidophenyl 407.47 g/mol Acetamido group may improve solubility; tested in receptor binding assays
N-[(2-Chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2-Chlorobenzyl 326.78 g/mol Chlorine substituent enhances electrophilic interactions; higher reactivity
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Methylphenyl 336.39 g/mol Steric hindrance from dimethyl groups; possible reduced membrane permeability
Ubaditinib (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) N/A (Quinazoline core) Propan-2-ylphenyl linked to quinazoline 513.52 g/mol Tyrosine kinase inhibitor; antineoplastic; triazole absent but similar substituent
Pyrazole-4-carboxamide derivatives (e.g., 28a, 29a in ) Pyrazole core Varied substituents (e.g., methoxy, fluoro) ~400-450 g/mol Calcium mobilization activity in CHO-k1 cells (EC50: 10–100 nM)

Key Observations :

Structural Variations: The target compound features a 4-isopropylbenzyl group on the carboxamide, enhancing lipophilicity compared to chlorophenyl or acetamidophenyl analogs . This may improve membrane permeability but reduce aqueous solubility.

Biological Activity: Pyrazole derivatives () demonstrate nanomolar activity in calcium mobilization assays (EC50: 10–100 nM), suggesting that triazole analogs with similar substituents may target G-protein-coupled receptors . Ubaditinib () highlights the role of isopropylphenyl groups in kinase inhibition, implying that the target compound’s isopropyl substituent may confer analogous activity .

Synthesis Methods :

  • Most triazole-carboxamide derivatives are synthesized via CuAAC and carboxamide coupling . Modifications in substituents (e.g., chloro, trifluoromethyl) require tailored reagents, as seen in and .

Acetamidophenyl analogs () balance lipophilicity with hydrogen-bonding capacity, enhancing solubility compared to halogenated derivatives .

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